molecular formula C7H9Cl2NO2 B8561428 (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride

Cat. No.: B8561428
M. Wt: 210.05 g/mol
InChI Key: WRQWGBUSQXNTIE-UHFFFAOYSA-N
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Description

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine with appropriate reagents to introduce the hydroxymethyl group. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride is unique due to the presence of both hydroxymethyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H9Cl2NO2

Molecular Weight

210.05 g/mol

IUPAC Name

(4-chloro-3-methoxypyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H8ClNO2.ClH/c1-11-7-5(8)2-3-9-6(7)4-10;/h2-3,10H,4H2,1H3;1H

InChI Key

WRQWGBUSQXNTIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1CO)Cl.Cl

Origin of Product

United States

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